![molecular formula C22H23NO11 B3041538 [3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl Acetate CAS No. 31505-44-9](/img/structure/B3041538.png)
[3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl Acetate
Overview
Description
“[3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl Acetate” is a compound with the molecular formula C22H23NO11 . It is also known as Triacetyloleandomycin and is a macrolide antibiotic derived from oleandomycin. It has a molecular weight of 477.42 g/mol .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The InChI Key for the compound is DUXJAHFLYZUOPT-UHFFFAOYNA-N . The SMILES representation is: CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C .Physical And Chemical Properties Analysis
The compound is a white crystalline solid . It has a melting point of 120-124 °C . It is soluble in DMSO, DMF, DCM, and EtOAc .Scientific Research Applications
Alternative Route of Biodiesel Production
Research into biodiesel production has identified methyl acetate as an advantageous alternative to methanol, potentially overcoming environmental challenges associated with excess waste glycerol. The process of interesterification with methyl acetate leads to cleaner, more sustainable biodiesel production, highlighting the importance of exploring alternative feedstocks and methodologies in biofuel research (Esan et al., 2021).
Methanogenic Pathways Quantification
The study of methanogenic pathways, particularly involving acetate, sheds light on the environmental and biochemical processes that underpin methane production. This area of research is crucial for understanding global carbon cycles and the role of microbial communities in methane emissions, which has implications for climate change and energy production (Conrad, 2005).
Chromatography in Bioanalysis
Advancements in chromatographic techniques for analyzing compounds like bile acid methyl esters and their derivatives, including the use of specific phases for better resolution, highlight the importance of analytical methods in research and diagnostics. Such methodologies are essential for the precise identification and quantification of biomolecules in various matrices (Kuksis, 1965).
Cancer Metabolism
Research into the metabolic shifts in cancer, from glucose to glutamine and acetate addictions, underscores the metabolic plasticity of tumor cells. This plasticity offers potential targets for therapeutic intervention, emphasizing the significance of metabolic pathways in oncology (Corbet & Féron, 2015).
Environmental Toxicology
The study of the environmental fate and impact of compounds, including by-products of industrial or pharmaceutical relevance, is critical for assessing and mitigating ecological risks. Understanding the degradation pathways and toxic effects of widely used substances informs safer chemical design and environmental protection strategies (Goodwin et al., 2018).
properties
IUPAC Name |
[3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO11/c1-10(24)30-9-16-18(31-11(2)25)19(32-12(3)26)17(22(34-16)33-13(4)27)23-20(28)14-7-5-6-8-15(14)21(23)29/h5-8,16-19,22H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXJAHFLYZUOPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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